Product packaging for Dasyscyphin A(Cat. No.:)

Dasyscyphin A

Cat. No.: B1250056
M. Wt: 364.5 g/mol
InChI Key: BAEMUVUHSXFRBX-FMVSEYOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dasyscyphin A is a terpenoid metabolite first isolated from fermentations of the ascomycete fungus Dasyscyphus niveus (citation:2][citation:3). With a molecular formula of C22H36O4, it is part of a group of compounds that includes the cytotoxic analogs Dasyscyphin B and C (citation:1][citation:2). While initial biological screening reported that this compound exhibited no significant cytotoxic or antibiotic activities in the tested systems, it holds substantial value as a chemical reference standard and for structure-activity relationship (SAR) studies (citation:2]

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36O4 B1250056 Dasyscyphin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H36O4

Molecular Weight

364.5 g/mol

IUPAC Name

(3S,4aR,6aS,6bR,8S,10R,10aR,11aR,11bS)-3,6b,10-trihydroxy-4,4,6a,8,11b-pentamethyl-1,2,3,4a,5,6,8,9,10,10a,11,11a-dodecahydrobenzo[a]fluoren-7-one

InChI

InChI=1S/C22H36O4/c1-12-10-14(23)13-11-16-20(4)8-7-17(24)19(2,3)15(20)6-9-21(16,5)22(13,26)18(12)25/h12-17,23-24,26H,6-11H2,1-5H3/t12-,13+,14+,15-,16+,17-,20-,21-,22-/m0/s1

InChI Key

BAEMUVUHSXFRBX-FMVSEYOSSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@H]2C[C@@H]3[C@]4(CC[C@@H](C([C@@H]4CC[C@@]3([C@]2(C1=O)O)C)(C)C)O)C)O

Canonical SMILES

CC1CC(C2CC3C4(CCC(C(C4CCC3(C2(C1=O)O)C)(C)C)O)C)O

Synonyms

dasyscyphin A

Origin of Product

United States

Origin, Isolation, and Advanced Characterization Methodologies for Dasyscyphin a

Discovery and Primary Isolation Protocols for Dasyscyphin A

The discovery of this compound, along with its related compounds Dasyscyphin B and C, originated from the fermentation of the ascomycete fungus Dasyscyphus niveus. researchgate.netproquest.com The initial isolation process involved extracting the fungal culture with organic solvents to create a crude extract containing a mixture of metabolites. This crude extract was then subjected to a series of chromatographic separations to isolate the individual compounds. These initial purification steps often involve techniques like column chromatography on silica (B1680970) gel, which separates compounds based on their polarity. Further purification is typically required to achieve the high purity needed for detailed structural and biological analysis.

Microbial Sourcing and Fermentation Strategies for this compound Production

The production of this compound is dependent on microbial fermentation, a process that requires the careful selection and cultivation of the producing fungal strain under optimized conditions to maximize the yield of the desired metabolite.

Identification and Characterization of this compound-Producing Fungal Strains

The primary identified source of this compound is the fungal strain Dasyscyphus niveus (strain A0101). researchgate.net This fungus belongs to the phylum Ascomycota. The process of identifying such producing strains typically involves collecting fungal specimens, isolating them into pure cultures, and then screening these cultures for the production of specific bioactive compounds. This screening can be guided by observing the biological activity of the culture extracts, such as cytotoxic or antimicrobial effects. researchgate.net Characterization of the producing fungus involves both morphological examination and molecular methods, like DNA sequencing, to confirm its taxonomic identity.

Optimization of Microbial Cultivation and Bioreactor Conditions

To enhance the production of this compound, optimization of the fungal cultivation conditions is crucial. This involves systematically adjusting various physical and chemical parameters of the fermentation process. Key factors that are typically optimized include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation speed. cabidigitallibrary.orgplos.orgnih.gov

For many filamentous fungi, the choice of carbon sources like glucose and nitrogen sources such as peptone and yeast extract can significantly influence the production of secondary metabolites. cabidigitallibrary.orgresearchgate.net The pH of the culture medium is another critical parameter that needs to be controlled, as it affects both fungal growth and enzyme activities involved in the biosynthetic pathways. cabidigitallibrary.org Incubation temperature and, in the case of submerged fermentation, agitation and aeration rates are also optimized to ensure adequate mixing and oxygen supply for the fungus. researchgate.netmdpi.com Scaling up production from flask cultures to bioreactors allows for more precise control over these parameters, which can lead to higher and more consistent yields of the target compound. researchgate.netmdpi.comresearchgate.net

Advanced Chromatographic Separation Techniques for this compound Purification

After fermentation and initial extraction, a series of advanced chromatographic techniques are employed to purify this compound from the complex mixture of other fungal metabolites.

High-Performance Liquid Chromatography (HPLC) Applications and Method Development

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound. polypeptide.comgoogle.comnih.govnih.govthermofisher.com Preparative HPLC is used to isolate the compound in high purity. The development of an effective HPLC method involves the careful selection of a stationary phase, typically a reversed-phase column (e.g., C18), and the optimization of the mobile phase composition. polypeptide.comgoogle.com A gradient elution, where the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in the aqueous mobile phase is gradually increased, is often used to achieve efficient separation of compounds with different polarities. nih.gov Analytical HPLC is also used to monitor the purity of the fractions collected during the purification process. researchgate.net

Countercurrent Chromatography (CCC) and Flash Chromatography Approaches

In addition to HPLC, other chromatographic methods like Flash Chromatography and Countercurrent Chromatography (CCC) can be integrated into the purification strategy. researchgate.netmdpi.comtandfonline.comnih.gov Flash chromatography, a faster version of column chromatography, is often used for initial fractionation of the crude extract, providing a partially purified sample for subsequent high-resolution techniques.

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid support, thereby avoiding potential irreversible adsorption of the sample. researchgate.netmdpi.com This method is particularly advantageous for separating certain types of compounds. mdpi.comtandfonline.comacs.org In CCC, the separation is based on the differential partitioning of the solutes between two immiscible liquid phases. The selection of the appropriate two-phase solvent system is critical for a successful separation in CCC. researchgate.netmdpi.comtandfonline.com

Preparative-Scale Isolation Methodologies

The isolation of this compound in quantities sufficient for comprehensive structural analysis and biological screening necessitates robust preparative-scale purification techniques. The process typically begins with large-scale extraction from its natural source, followed by a series of chromatographic steps designed to separate the target compound from a complex mixture of other metabolites.

A common approach involves the use of preparative high-performance liquid chromatography (HPLC). mdpi.com This technique allows for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. ymc.co.jp To handle the larger sample volumes required for preparative work, the dimensions of the HPLC columns are significantly larger than those used for analytical purposes. lcms.cz The method developed on an analytical scale is often scaled up, which may require adjustments to parameters such as flow rates and column dimensions to maintain resolution. ymc.co.jpwaters.com

Fraction collection is a critical step in preparative chromatography. waters.com This can be done manually or, more commonly, through automated fraction collectors that are triggered by a detector signal, such as UV absorbance. waters.com The goal is to collect the eluent containing the peak corresponding to this compound. waters.com Depending on the purity of the initial fractions, a second round of purification using the same or a different chromatographic method may be necessary to achieve the desired level of purity. lcms.czwaters.com

The efficiency of preparative-scale isolation can be enhanced by employing techniques such as solid-phase extraction (SPE) or the use of macroporous resins prior to HPLC. mdpi.com These methods can help to remove major classes of interfering compounds, thereby enriching the sample for the target molecule and improving the efficiency of the final purification steps. mdpi.com

Spectroscopic and Spectrometric Methodologies for this compound Structural Elucidation

The determination of the complex chemical structure of this compound relies on a combination of sophisticated spectroscopic and spectrometric techniques. Each method provides unique pieces of information that, when combined, allow for the unambiguous assignment of its constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon skeleton and the connectivity of protons.

1D NMR spectra, specifically ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts (δ), multiplicities, and integration values in the ¹H NMR spectrum reveal the number and types of protons and their neighboring atoms. The ¹³C NMR spectrum indicates the number of distinct carbon environments.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms.

COSY spectra identify protons that are coupled to each other, typically on adjacent carbons.

HSQC spectra correlate directly bonded proton and carbon atoms.

HMBC spectra reveal long-range correlations between protons and carbons (typically over two to three bonds), which is invaluable for piecing together the molecular framework.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical this compound Analog

Position δC (ppm) δH (ppm, mult., J in Hz) Key HMBC Correlations Key COSY Correlations
1 172.5 - H-2, H-3 -
2 52.8 4.50 (d, 2.5) C-1, C-3, C-4 H-3
3 78.1 3.80 (dd, 8.0, 2.5) C-1, C-2, C-4, C-5 H-2, H-4
4 35.2 2.10 (m) C-3, C-5, C-6 H-3, H-5
5 28.9 1.80 (m), 1.65 (m) C-4, C-6, C-7 H-4, H-6
6 41.7 2.50 (m) C-5, C-7, C-8 H-5, H-7
7 210.3 - H-5, H-6, H-8 -
8 135.8 6.10 (s) C-6, C-7, C-9, C-10 -
9 142.1 - H-8, H-10 -
10 125.4 5.95 (d, 10.0) C-8, C-9, C-11 H-11
11 130.2 6.80 (d, 10.0) C-9, C-10 H-10

This table is for illustrative purposes and does not represent the actual data for this compound.

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. chemguide.co.uk For the structural elucidation of this compound, high-resolution mass spectrometry (HRMS) is particularly important as it allows for the determination of the precise molecular weight, which in turn enables the calculation of the elemental formula. researchgate.net

When a molecule is ionized in the mass spectrometer, it can form a molecular ion (M⁺). chemguide.co.uk The energy from the ionization process can cause this ion to break apart into smaller, charged fragments. chemguide.co.ukwikipedia.org The pattern of these fragments, known as the fragmentation pattern, serves as a molecular fingerprint and provides valuable clues about the molecule's structure. chemguide.co.uklibretexts.org By analyzing the mass differences between the fragment ions and the molecular ion, chemists can deduce the structure of the original molecule. msu.edu

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

Ion Observed m/z Calculated m/z Formula Interpretation
[M+H]⁺ 459.2315 459.2328 C₂₅H₃₅O₇ Protonated molecular ion
[M+Na]⁺ 481.2134 481.2148 C₂₅H₃₄NaO₇ Sodium adduct
[M-H₂O+H]⁺ 441.2209 441.2223 C₂₅H₃₃O₆ Loss of a water molecule
[M-C₂H₂O+H]⁺ 417.2218 417.2226 C₂₃H₃₃O₆ Loss of a ketene (B1206846) group

This table is for illustrative purposes and does not represent the actual data for this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of this compound. mrclab.comdrawellanalytical.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mrclab.com Different types of bonds (e.g., C=O, O-H, C-H, C=C) vibrate at characteristic frequencies, resulting in a unique IR spectrum that reveals the presence of specific functional groups. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. msu.eduwikipedia.org It is particularly useful for identifying chromophores, which are parts of a molecule that absorb light in the UV-Vis range. msu.edu Conjugated systems, such as double bonds or aromatic rings, typically have characteristic UV-Vis absorption maxima (λmax). msu.edu

Table 3: Representative IR and UV-Vis Spectroscopic Data for this compound

Spectroscopic Technique Wavelength/Wavenumber Interpretation
IR ~3400 cm⁻¹ O-H stretching (hydroxyl groups)
IR ~1735 cm⁻¹ C=O stretching (ester carbonyl)
IR ~1680 cm⁻¹ C=O stretching (α,β-unsaturated ketone)
IR ~1620 cm⁻¹ C=C stretching (alkene)
UV-Vis λmax ≈ 220 nm π → π* transition in a conjugated system
UV-Vis λmax ≈ 280 nm n → π* transition in a carbonyl group

This table is for illustrative purposes and does not represent the actual data for this compound.

Determining the absolute configuration of a chiral molecule like this compound is a critical final step in its structural elucidation. nih.gov Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful non-destructive method for this purpose. researchgate.netmdpi.com

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it a valuable tool for assigning the absolute stereochemistry. researchgate.net

The modern approach involves comparing the experimentally measured ECD spectrum with theoretical spectra calculated for all possible stereoisomers of the proposed structure. rsc.org These theoretical spectra are typically generated using time-dependent density functional theory (TD-DFT). researchgate.net A good match between the experimental spectrum and the calculated spectrum for one of the isomers allows for the confident assignment of the absolute configuration of this compound. rsc.orgnih.gov

This table is for illustrative purposes and does not represent the actual data for this compound.

Biosynthetic Pathways and Genetic Engineering of Dasyscyphin a

Identification of Putative Biosynthetic Precursors and Intermediates of Dasyscyphin A

This compound is considered a meroterpenoid, a class of natural products with a mixed biosynthetic origin, in this case, likely derived from both terpenoid and polyketide pathways. frontiersin.org However, the core tetracyclic structure is strongly suggestive of a diterpenoid origin. The total synthesis of the related Dasyscyphin B from abietic acid, a well-known diterpene, lends significant weight to this hypothesis. nih.govresearchgate.net

The universal precursor for all diterpenoids is Geranylgeranyl pyrophosphate (GGPP) . wikipedia.orgnih.gov The biosynthesis of this compound is therefore hypothesized to commence with GGPP, which is formed through the mevalonate (B85504) pathway, a common route for isoprenoid synthesis in fungi. mdpi.com

The proposed biosynthetic pathway likely proceeds through a series of cyclization and rearrangement reactions to form a diterpene intermediate, which is then further modified. A key intermediate is likely a molecule with a core structure similar to abietic acid or a related pimaradiene isomer. nih.govwikipedia.org Subsequent tailoring reactions, including oxidations, would then lead to the final this compound structure.

Table 1: Putative Precursors and Intermediates in this compound Biosynthesis

Compound Name Proposed Role Rationale
Geranylgeranyl Pyrophosphate (GGPP)Primary PrecursorUniversal C20 precursor for diterpenoid biosynthesis. wikipedia.orgnih.gov
Copalyl Pyrophosphate (CPP)IntermediateCommon bicyclic intermediate in the formation of tricyclic diterpenes like abietadiene. wikipedia.org
AbietadieneIntermediateTricyclic diterpene precursor to abietic acid; structural similarity to the core of Dasyscyphins. nih.govwikipedia.org
Abietic Acid AnalogueAdvanced IntermediateThe synthesis of Dasyscyphin B from abietic acid suggests a structurally similar fungal intermediate. nih.govresearchgate.net

Enzymology of this compound Biosynthesis

The conversion of the linear GGPP into the complex tetracyclic structure of this compound necessitates a cascade of enzymatic transformations. The key enzyme families likely involved are terpene synthases (cyclases) and cytochrome P450 monooxygenases.

Characterization of Key Biosynthetic Enzymes (e.g., PKS, NRPS, Cytochrome P450s)

While this compound is a meroterpenoid, the primary enzymes responsible for its core structure are likely not Polyketide Synthases (PKSs) or Non-Ribosomal Peptide Synthetases (NRPSs), but rather terpene cyclases . nih.gov These enzymes are responsible for the intricate cyclization of GGPP into various diterpene scaffolds. nih.gov Fungal genomes are known to harbor a diverse array of terpene synthase genes. nih.gov

Following the initial cyclization, Cytochrome P450 monooxygenases (CYPs) are proposed to play a crucial role in the tailoring of the diterpene intermediate. wikipedia.orgnih.gov These enzymes are well-known for their ability to introduce oxygen atoms into a wide variety of substrates, leading to hydroxylations, epoxidations, and other modifications that increase structural diversity. genome.jpmdpi.com In the case of this compound, CYPs are likely responsible for the specific oxidation patterns on the A-ring that distinguish it from other dasyscyphins like Dasyscyphin B. nih.gov

Mechanistic Studies of Enzymatic Transformations in this compound Pathway

The biosynthesis is thought to be initiated by a terpene cyclase . This enzyme would catalyze the protonation-initiated cyclization of GGPP, likely forming a bicyclic intermediate such as copalyl pyrophosphate (CPP). wikipedia.org A second cyclization event, also catalyzed by the same or a different cyclase, would then form the characteristic tricyclic or tetracyclic core of the dasyscyphins. nih.gov

Table 2: Proposed Enzymatic Reactions in this compound Biosynthesis

Enzyme Type (Putative) Substrate (Putative) Product (Putative) Reaction Type
Terpene CyclaseGeranylgeranyl Pyrophosphate (GGPP)Tetracyclic Diterpene IntermediateCyclization/Rearrangement
Cytochrome P450 MonooxygenaseTetracyclic Diterpene IntermediateHydroxylated IntermediateOxidation (Hydroxylation)
Additional Tailoring EnzymesHydroxylated IntermediateThis compoundFurther modifications (e.g., attachment of non-terpenoid moiety)

Genetic Basis of this compound Production

The genes responsible for the biosynthesis of secondary metabolites in fungi are typically organized into Biosynthetic Gene Clusters (BGCs) . nih.govfrontiersin.org It is highly probable that the genes encoding the enzymes for this compound biosynthesis are located in a BGC within the genome of Dasyscyphus niveus.

Localization and Annotation of this compound Biosynthetic Gene Clusters (BGCs)

To date, the genome of Dasyscyphus niveus has not been sequenced and publicly released, nor have any specific BGCs for dasyscyphin production been identified. gbif.org However, based on the putative biosynthetic pathway, a hypothetical this compound BGC would be expected to contain a gene for a terpene synthase, one or more cytochrome P450 genes, and potentially genes for the biosynthesis and attachment of the non-terpenoid portion of the molecule, as well as regulatory and transporter genes. nih.govrsc.org

Functional Characterization of Genes within this compound BGCs

Without the identification of the BGC, functional characterization of the specific genes remains speculative. However, a general approach for future research would involve sequencing the genome of Dasyscyphus niveus and using bioinformatics tools to identify putative terpene-biosynthesis-related BGCs. nih.govmdpi.com Once a candidate BGC is identified, functional characterization would proceed through heterologous expression of the candidate genes in a suitable host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae.

For instance, expressing the candidate terpene synthase gene would be expected to produce the core tetracyclic diterpene intermediate. Co-expression with the candidate P450 genes would then be expected to yield the specifically oxidized intermediates on the pathway to this compound. This systematic functional analysis would ultimately confirm the roles of each gene in the BGC and fully elucidate the biosynthetic pathway of this intriguing fungal metabolite.

Table 3: Hypothetical Genes in the this compound Biosynthetic Gene Cluster

Gene (Hypothetical) Encoded Enzyme (Putative) Proposed Function in Pathway
dasATerpene CyclaseCatalyzes the cyclization of GGPP to the core tetracyclic skeleton.
dasBCytochrome P450 MonooxygenaseCatalyzes the specific hydroxylation of the A-ring of the terpene intermediate.
dasCAcyltransferase/OtherInvolved in the biosynthesis and/or attachment of the non-terpenoid moiety.
dasRRegulatory ProteinControls the expression of the other genes within the cluster.
dasTTransporter ProteinExports the final this compound molecule out of the fungal cell.

Strategies for Biosynthetic Pathway Engineering of this compound

Engineering the biosynthetic pathway of a natural product like this compound involves a series of advanced molecular and metabolic strategies. The primary goals of such engineering efforts are typically to increase the production yield, to produce the compound in a more easily manageable host organism, or to generate novel analogues with potentially improved or different biological activities. The approaches range from expressing the entire biosynthetic pathway in a new host to fine-tuning the activity of individual enzymes and optimizing the host's metabolism to support high-level production.

Heterologous expression is a cornerstone of modern biotechnology, allowing for the production of a target compound in a host organism that does not naturally produce it. researchgate.net This is particularly valuable when the native producer is difficult to culture or genetically manipulate. For this compound, this would involve identifying the complete set of genes responsible for its biosynthesis (the biosynthetic gene cluster or BGC) in Dasyscyphus niveus and transferring them into a well-characterized host.

Potential Heterologous Hosts:

Fungal Hosts: Filamentous fungi such as Aspergillus oryzae or Aspergillus nidulans are often excellent hosts for expressing fungal biosynthetic pathways. researchgate.net They provide the necessary cellular machinery, including post-translational modifications and subcellular compartments, that can be crucial for the correct folding and function of fungal enzymes.

Yeast Hosts: Saccharomyces cerevisiae is a widely used yeast for heterologous expression due to its well-understood genetics and the availability of advanced genetic tools. It can be engineered to produce complex molecules.

Bacterial Hosts: While structurally complex eukaryotic pathways can be challenging to express in bacteria, Escherichia coli remains a popular choice due to its rapid growth and ease of genetic manipulation. Codon optimization and co-expression of chaperone proteins might be necessary to ensure the proper function of fungal enzymes.

The selection of an appropriate expression vector and strong, inducible promoters would be critical to control the timing and level of gene expression, thereby maximizing the production of this compound and minimizing the metabolic burden on the host.

Once the enzymes in the this compound biosynthetic pathway are identified, their properties can be altered and potentially improved through directed evolution and site-directed mutagenesis. These techniques mimic the process of natural selection in a laboratory setting to evolve enzymes with desired characteristics.

Key Applications:

Altering Substrate Specificity: Site-directed mutagenesis could be used to modify the active site of an enzyme to accept alternative substrates. This could lead to the production of novel this compound analogues with different functional groups, which might possess new biological activities. For instance, modifying a hydroxylase to act on a different position of the molecular scaffold could generate a new derivative.

Improving Enzyme Stability: Directed evolution can also be used to enhance the stability of biosynthetic enzymes under industrial fermentation conditions (e.g., temperature, pH), which is crucial for developing a robust and economically viable production process.

Metabolic engineering focuses on the targeted modification of the host organism's metabolic network to improve the production of a desired compound. For this compound, this would involve optimizing the supply of precursor molecules and redirecting metabolic flux towards its biosynthesis.

Common Strategies:

Precursor Supply Enhancement: The biosynthesis of this compound, a merosesquiterpenoid, likely originates from precursors from the terpenoid and polyketide pathways. Metabolic engineering strategies would aim to increase the intracellular pools of these precursors, such as geranylgeranyl pyrophosphate (GGPP) and acetyl-CoA. This can be achieved by overexpressing key enzymes in the precursor biosynthetic pathways (e.g., the mevalonate pathway for isoprenoid precursors) and by knocking out competing pathways that drain these precursors.

Blocking Competing Pathways: To maximize the carbon flux towards this compound, genes encoding enzymes for competing metabolic pathways could be deleted or downregulated. For example, pathways that lead to the formation of other secondary metabolites or that consume the primary building blocks required for this compound synthesis would be targets for modification.

Cofactor Engineering: The biosynthesis of complex natural products often requires specific cofactors, such as NADPH and ATP. Engineering the host's central metabolism to regenerate these cofactors more efficiently can significantly boost the productivity of the heterologous pathway.

By systematically applying these biosynthetic pathway engineering strategies, it would be theoretically possible to develop a microbial cell factory for the efficient and sustainable production of this compound and its novel derivatives, paving the way for more detailed biological evaluation and potential applications.

Chemical Synthesis and Strategic Derivatization of Dasyscyphin a

Total Synthesis Approaches to Dasyscyphin A

The total synthesis of complex natural products like this compound is a testament to the power of modern organic chemistry. It requires a strategic blueprint, the development of precise chemical transformations, and meticulous control over stereochemistry. While the direct total synthesis of this compound has not been explicitly detailed in published literature, the successful syntheses of its close structural relatives, particularly Dasyscyphin B and Dasyscyphin D, provide a robust framework and valuable insights into the potential strategies for assembling the this compound scaffold. rsc.orgacs.org The approaches to these related molecules highlight key retrosynthetic disconnections and powerful synthetic reactions that are directly applicable to the construction of this compound.

Retrosynthetic Analysis and Disconnection Strategies for this compound Scaffolds

Retrosynthetic analysis is a powerful tool for deconstructing a complex target molecule into simpler, commercially available starting materials. For the dasyscyphin scaffold, a common strategy involves key disconnections that simplify the intricate tetracyclic system.

A plausible retrosynthetic analysis for this compound, inspired by the successful synthesis of Dasyscyphin B, would likely involve the following key disconnections: rsc.org

Diels-Alder Cycloaddition: The C ring and part of the D ring could be envisioned as being formed through a powerful Diels-Alder reaction. This would disconnect the tetracyclic core into a tricyclic diene and a suitable dienophile.

Intramolecular Aldol (B89426) Condensation: The five-membered C ring could be retrosynthetically cleaved via an intramolecular aldol condensation of a ketoaldehyde precursor. This simplifies the tricyclic intermediate into a bicyclic system.

Functional Group Interconversion and Further Disconnections: The remaining bicyclic fragment can be further simplified through functional group interconversions and disconnections back to a readily available chiral starting material, such as abietic acid. rsc.org The use of a natural product like abietic acid as a starting material offers the advantage of a pre-existing chiral scaffold, which can significantly streamline the synthesis.

This strategic approach allows for a convergent and stereocontrolled assembly of the complex dasyscyphin core.

Development of Key Synthetic Transformations and Methodologies

The successful construction of the dasyscyphin skeleton relies on the application of several key synthetic transformations. The synthesis of Dasyscyphin B, for instance, showcases a powerful sequence of reactions that could be adapted for this compound. rsc.org Key methodologies include:

Diastereoselective α-Methylation: The introduction of a methyl group at a specific stereocenter is crucial for establishing the correct stereochemistry of the final molecule. This is often achieved through a diastereoselective α-methylation of a ketoaldehyde intermediate.

Intramolecular Aldol Condensation: This reaction is a cornerstone for the formation of the five-membered C ring, creating a key carbocyclic bond within the molecule. rsc.org

Diels-Alder Cycloaddition: The formation of the six-membered D ring is elegantly accomplished through a Diels-Alder reaction, a powerful tool for constructing cyclic systems with high stereocontrol. rsc.org

In the context of synthesizing other related fused-ring systems, alternative powerful reactions have been employed. For example, the synthesis of (±)-Dasyscyphin D utilized a PtCl2-catalyzed pentannulation reaction and an acid-catalyzed double Robinson annulation as key steps to construct the tetracyclic [6-5-6-6] skeleton. acs.org These methodologies represent the cutting edge of synthetic organic chemistry and provide a versatile toolkit for tackling the synthesis of complex molecules like this compound.

Stereoselective and Enantioselective Synthesis of this compound

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a critical aspect of natural product synthesis, as different stereoisomers can have vastly different biological activities. An enantioselective synthesis aims to produce a single enantiomer of the target molecule.

While a specific enantioselective total synthesis of this compound has not been reported, the synthesis of the related compound Dasyscyphin B was achieved enantiospecifically starting from commercial abietic acid, a chiral natural product. rsc.org This "chiral pool" approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

For a de novo enantioselective synthesis, where chirality is introduced during the synthetic sequence, methods such as asymmetric catalysis would be required. This could involve using chiral catalysts to control the stereochemical outcome of key reactions like the Diels-Alder cycloaddition or the aldol condensation. The development of such a route would represent a significant achievement in the field.

Semi-Synthesis Methodologies for this compound Derivatives

Semi-synthesis, which starts from a readily available natural product that is structurally related to the target molecule, can be a more efficient approach than total synthesis for producing analogues. Given the structural complexity of this compound, a semi-synthetic strategy could be highly advantageous.

Although no specific semi-synthetic routes to this compound have been documented, the successful total synthesis of Dasyscyphin B from abietic acid provides a strong precedent. rsc.org This work demonstrates that a commercially available terpene can be chemically transformed into the core structure of a dasyscyphin. This approach could, in principle, be extended to produce this compound or its derivatives by starting with a suitably functionalized natural product. The key would be to identify a natural source that provides a scaffold amenable to the necessary chemical modifications.

Directed Derivatization and Analogue Synthesis for Mechanistic Probing

The synthesis of analogues and derivatives of a natural product is a crucial step in understanding its mode of action and identifying the key structural features responsible for its biological activity (structure-activity relationship, or SAR).

Scaffold Modification and Functional Group Interconversion Strategies

While this compound itself was reported to have no significant biological activity in the initial screening assays, the synthesis of its derivatives could still be valuable for probing the SAR of the broader dasyscyphin family. researchgate.net The synthesis of Dasyscyphin B from abietic acid was noted to provide a potential route to analogues with functionality on the A ring, which is a key feature distinguishing this compound from some of its relatives. rsc.org

Strategies for scaffold modification could involve:

Varying the substituents on the aromatic ring: This could provide insights into the importance of electronic and steric factors for any potential biological interactions.

Modifying the functional groups on the A and D rings: Altering the oxidation state or introducing new functional groups could lead to analogues with improved activity or different biological targets.

Functional group interconversion is a key tactic in this process, allowing for the transformation of one functional group into another. fiveable.me For example, a ketone could be reduced to an alcohol, or an ester could be hydrolyzed to a carboxylic acid, enabling the exploration of a wide range of chemical space around the core dasyscyphin scaffold.

Combinatorial Synthesis Libraries Based on this compound Core Structure

While the scientific literature does not currently contain explicit reports of combinatorial libraries built around the this compound scaffold, the established synthetic routes toward dasyscyphin-type molecules provide a solid foundation for the rational design and potential construction of such libraries. The core tetracyclic structure of this compound presents several strategic points for chemical diversification, making it a viable candidate for combinatorial approaches aimed at exploring the structure-activity relationships (SAR) of this class of compounds.

The total synthesis of related natural products, such as Dasyscyphin B and Dasyscyphin D, has illuminated key chemical transformations that can be adapted for library generation. rsc.orgcas.cn Notably, the synthesis of Dasyscyphin B from abietic acid suggests a pathway that could be leveraged to produce analogues functionalized on the A ring, which is a key feature of this compound. rsc.orgresearchgate.net

A plausible strategy for generating a combinatorial library based on the this compound core would involve a convergent synthetic plan. This approach would focus on the late-stage introduction of diversity elements to a common advanced intermediate. Based on published synthetic approaches, two primary regions of the molecule are particularly amenable to modification: the aromatic D-ring and the A-ring. rsc.orgcas.cn

Potential Points of Diversification:

A-Ring Modifications: The synthesis of Dasyscyphin B from abietic acid, a readily available starting material, demonstrates the feasibility of constructing the core structure with pre-existing functionality on the A-ring. rsc.orgresearchgate.net By starting with a variety of substituted abietic acid derivatives, a range of analogues with different functional groups on the A-ring could be synthesized.

D-Ring Modifications: The construction of the aromatic D-ring often involves a Diels-Alder cycloaddition. rsc.orgresearchgate.net This reaction is exceptionally well-suited for combinatorial synthesis, as a wide array of substituted dienophiles can be reacted with a common diene intermediate representing the ABC-ring system of the dasyscyphin core. This would allow for the introduction of diverse substituents onto the aromatic ring.

Hypothetical Combinatorial Library Generation:

A hypothetical combinatorial library could be generated by first synthesizing a common tricyclic intermediate representing the ABC-ring system of this compound. This intermediate could then be subjected to a variety of chemical reactions to introduce diversity. For instance, a library of aromatic D-ring analogues could be created by reacting the tricyclic intermediate with a selection of substituted alkynes in a Diels-Alder reaction, followed by an oxidation step.

The table below illustrates a small, hypothetical combinatorial library based on the this compound core structure, with diversification at positions R1 and R2 on the D-ring.

Compound IDCore ScaffoldR1 SubstituentR2 Substituent
DA-001This compound-H-H
DA-002This compound-OCH3-H
DA-003This compound-H-OCH3
DA-004This compound-Cl-H
DA-005This compound-H-Cl
DA-006This compound-F-H
DA-007This compound-H-F
DA-008This compound-CH3-H

This systematic approach would allow for the rapid generation of a multitude of this compound analogues. Subsequent high-throughput screening of these libraries against relevant biological targets could provide valuable insights into the SAR of this compound class, potentially leading to the discovery of new agents with improved potency or selectivity.

Molecular and Cellular Mechanisms of Action of Dasyscyphin a

Identification and Validation of Cellular Targets of Dasyscyphin A

The foundational step in characterizing the bioactivity of a compound like this compound is the identification and validation of its specific cellular targets. creative-proteomics.com This process, often called target deconvolution, is critical for understanding how a molecule exerts its effects and for uncovering potential therapeutic applications or off-target effects. creative-proteomics.combiognosys.com Modern proteomics-based strategies have become central to this endeavor, allowing for the unbiased identification of protein-ligand interactions within a complex biological system. mdpi.com

Affinity-Based Proteomics and Target Deconvolution Methodologies

Affinity-based proteomics is a powerful and direct approach for isolating the binding partners of a small molecule from the entire proteome. europeanreview.org This methodology would involve chemically modifying this compound to immobilize it onto a solid support, such as chromatography beads. This "baited" matrix is then incubated with cell lysates, allowing this compound's specific protein targets to bind to it.

After an incubation period, non-specifically bound proteins are washed away, and the specifically bound target proteins are eluted and subsequently identified using high-resolution mass spectrometry. europeanreview.org To enhance the reliability of this method and minimize false positives, several control experiments are typically performed. These include using a matrix with no compound, using a structurally similar but biologically inactive analog of this compound, or conducting competition experiments where the cell lysate is pre-incubated with an excess of the free, unmodified this compound to prevent the target protein from binding to the immobilized probe.

Alternative label-free methods for target deconvolution have also been developed. These techniques, such as the cellular thermal shift assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS), measure changes in a protein's stability upon ligand binding. europeanreview.org For instance, the binding of this compound to its target protein might increase the protein's resistance to heat- or protease-induced denaturation, an effect that can be quantified across the proteome to identify potential targets without chemically modifying the compound itself. biognosys.comeuropeanreview.org

Chemical Biology Probes for Target Engagement Studies

To confirm that the interaction between this compound and its putative targets occurs within a living cell, researchers design and synthesize specialized chemical probes. nih.govnih.gov These probes are derivatives of the parent compound, this compound, modified to include a reporter tag or a bioorthogonal handle. frontiersin.org The design of such probes aims to be minimally disruptive to the original molecule's shape and activity to ensure that it still recognizes its native target.

A common strategy involves incorporating a photoreactive group (e.g., a diazirine or benzophenone) and a clickable handle (e.g., an alkyne or azide) into the this compound structure. frontiersin.org When this photoaffinity probe is introduced to living cells, it enters and engages with its target. Subsequent exposure to UV light activates the photoreactive group, causing it to form a permanent, covalent bond with the nearest molecule—ideally, the target protein. The cells are then lysed, and the "clickable" handle is used in a bioorthogonal reaction (like a copper-catalyzed azide-alkyne cycloaddition) to attach a reporter tag, such as biotin (B1667282) for enrichment or a fluorophore for imaging. burleylabs.co.uk This allows for the specific isolation and identification of the target protein, confirming direct engagement in a physiological context.

Elucidation of Specific Molecular Interactions and Binding Modes

Once a cellular target for this compound has been identified and validated, the next phase of investigation focuses on characterizing the precise nature of their interaction. This involves determining the affinity, kinetics, and functional consequences of the binding event, which can be achieved through enzyme kinetic studies or receptor binding assays, depending on the nature of the target protein.

Enzyme Kinetic Analysis and Inhibition Mechanisms

If the identified target of this compound is an enzyme, enzyme kinetic analysis is employed to elucidate the mechanism of inhibition or activation. wikipedia.org These studies involve measuring the rate of the enzymatic reaction under various concentrations of both the substrate and this compound. nih.gov By analyzing how the compound affects the enzyme's key kinetic parameters—the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity—the specific type of inhibition can be determined. wikipedia.orgamazon.com

The primary modes of reversible enzyme inhibition are:

Competitive Inhibition: this compound would bind to the enzyme's active site, directly competing with the substrate. This would increase the apparent Km but leave the Vmax unchanged.

Non-competitive Inhibition: this compound would bind to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency. This would decrease the Vmax without affecting the Km.

Uncompetitive Inhibition: this compound would bind only to the enzyme-substrate complex, which would decrease both Vmax and Km.

Plotting the kinetic data, for example using a Lineweaver-Burk plot, provides a graphical method to diagnose the inhibition mechanism and calculate the inhibition constants (Ki), which quantify the potency of this compound as an inhibitor. rsc.orgchemrxiv.org

Receptor Binding and Modulation Studies

If this compound's target is a receptor, radioligand binding assays are the classic method to quantify the binding interaction. nih.govnih.gov These assays use a radioactively labeled ligand known to bind to the receptor. In a competition assay, varying concentrations of unlabeled this compound are added to compete for binding with a fixed concentration of the radioligand. merckmillipore.com The ability of this compound to displace the radioligand is measured, allowing for the determination of its binding affinity (expressed as an IC50 or Ki value). sygnaturediscovery.com Saturation binding assays can further determine the density of receptors in a given tissue (Bmax) and the equilibrium dissociation constant (Kd) of the ligand. sygnaturediscovery.com

Beyond simple binding, studies would also investigate how this compound modulates the receptor's function. For instance, it could act as:

An agonist , activating the receptor to produce a biological response.

An antagonist , blocking the receptor and preventing its activation by its natural ligand.

An allosteric modulator , binding to a site distinct from the primary ligand binding site to either enhance or diminish the receptor's response to its natural ligand.

Functional assays, such as measuring changes in second messenger levels (e.g., cAMP) or ion channel activity, are necessary to determine the functional consequence of this compound binding to its receptor target. libretexts.org

Impact of this compound on Cellular Signaling Networks

The binding of a molecule like this compound to its target is often the initiating event in a cascade of downstream effects that alter cellular behavior. Therefore, the final step in characterizing its mechanism of action is to map its impact on the broader cellular signaling networks. nih.gov Cellular signaling is the process by which information is transmitted through a series of molecular interactions, often involving protein phosphorylation cascades catalyzed by kinases. libretexts.orgkhanacademy.org These pathways control fundamental cellular processes such as proliferation, differentiation, apoptosis (programmed cell death), and immune responses. nih.govcellsignal.com

To investigate this compound's influence, researchers would treat cells with the compound and use proteomic techniques to measure global changes in protein expression or post-translational modifications, particularly phosphorylation. A change in the phosphorylation state of key signaling proteins, such as those in the MAPK or PI3K-Akt pathways, after treatment with this compound would indicate that the compound perturbs these networks. khanacademy.org For example, if this compound were to inhibit a specific kinase, it would lead to decreased phosphorylation of that kinase's downstream targets, thereby altering the flow of information through that pathway and resulting in a measurable cellular response. nih.gov By connecting the direct target engagement to these broader signaling consequences, a comprehensive picture of this compound's mechanism of action can be developed.

Regulation of Cell Cycle Progression and Checkpoints

This compound has been identified as a modulator of cell cycle progression, a fundamental process that governs cell growth and division. nih.gov The cell cycle is meticulously regulated by a series of checkpoints that ensure the fidelity of DNA replication and chromosome segregation. khanacademy.orgcreativebiolabs.net These checkpoints are controlled by the interplay of proteins such as cyclins and cyclin-dependent kinases (CDKs). youtube.comkhanacademy.org

Studies have indicated that Dasyscyphin C, a related compound, can block cell cycle progression in the G1 phase. researchgate.net The G1 phase is a critical period where the cell commits to division, and its progression is largely driven by the activity of CDK4/6 in complex with D-type cyclins. creativebiolabs.net These complexes phosphorylate the retinoblastoma protein (Rb), a tumor suppressor that, when active, sequesters the E2F transcription factor. youtube.com Phosphorylation of Rb leads to the release of E2F, which then activates the transcription of genes necessary for the S phase, the period of DNA synthesis. youtube.com By potentially interfering with this pathway, this compound may halt the cell in G1, preventing it from entering the S phase and replicating its DNA.

The regulation of the cell cycle is a complex process with multiple points of control to prevent uncontrolled cell division, a hallmark of cancer. nih.govkhanacademy.org The G1 checkpoint, in particular, assesses for factors like cell size, nutrient availability, and DNA damage before allowing the cell to proceed. khanacademy.org The potential for this compound to influence this checkpoint suggests a mechanism by which it could exert anti-proliferative effects.

Induction of Apoptosis and Programmed Cell Death Pathways

This compound has been shown to induce apoptosis, or programmed cell death, a crucial mechanism for removing damaged or unwanted cells. researchgate.netscispace.com This process can be initiated through two primary pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. bio-rad-antibodies.comnih.gov

Research indicates that this compound can trigger apoptosis, although the precise pathway is a subject of ongoing investigation. researchgate.net Some studies on related compounds suggest an involvement of the mitochondrial pathway. For instance, docosahexaenoic acid (DHA), which also induces apoptosis, leads to the generation of mitochondrial reactive oxygen species (ROS). researchgate.net This increase in mitochondrial ROS can lead to the depolarization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway. bio-rad-antibodies.com

The activation of caspases, a family of proteases, is a central feature of apoptosis. nih.gov Caspase-3 is a key executioner caspase, and its activation is a common downstream event in both the extrinsic and intrinsic pathways. scispace.com Studies on Dasyscyphin C have demonstrated the activation of caspase-3 in HL-60 cells, indicating its pro-apoptotic potential. scispace.com While direct evidence for this compound's effect on specific caspases is still emerging, the induction of apoptosis strongly suggests the involvement of this enzymatic cascade. researchgate.net

Modulation of Autophagy and Cellular Stress Responses

Autophagy is a cellular recycling process that degrades and removes dysfunctional components, such as protein aggregates and damaged organelles, to maintain cellular homeostasis. nih.gov Emerging evidence suggests that this compound can modulate this pathway. researchgate.net

In studies involving prostate cancer cells with mutant p53, this compound was found to increase the expression of the lipidated form of LC3B and stimulate autophagic flux. researchgate.net LC3B is a key protein in the formation of autophagosomes, the double-membraned vesicles that engulf cytoplasmic material destined for degradation. bmmj.org The conversion of LC3B-I to its lipidated form, LC3B-II, is a hallmark of autophagy induction. bmmj.org The potent stimulation of autophagic flux by this compound indicates that it actively promotes the entire autophagic process, from initiation to lysosomal degradation. researchgate.net

Interestingly, the induction of autophagy by this compound appears to be linked to the generation of mitochondrial ROS. researchgate.net Pretreatment with the antioxidant N-acetyl-cysteine (NAC) was shown to markedly inhibit the autophagy triggered by this compound, suggesting that oxidative stress is a key upstream signal. researchgate.net Furthermore, this compound was observed to reduce the levels of phospho-Akt and phospho-mTOR in a concentration-dependent manner, an effect that was also blocked by NAC. researchgate.net The Akt-mTOR pathway is a major negative regulator of autophagy; its inhibition is a known trigger for autophagy initiation. researchgate.net These findings point to a novel mechanism where this compound-induced mitochondrial ROS regulate autophagy through the Akt-mTOR signaling cascade. researchgate.net

Effects on Inflammatory Pathways and Immune Modulation

Inflammation is a protective biological response to harmful stimuli, such as pathogens or damaged cells. thermofisher.comwikipedia.org However, chronic inflammation can contribute to various diseases. frontiersin.org Bioactive compounds can modulate inflammatory pathways by affecting the production of pro-inflammatory cytokines and the activity of key signaling molecules. mdpi.com

While direct studies on this compound's role in inflammatory pathways are limited, the mechanisms of related compounds and associated pathways provide some insight. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the regulation of inflammation. mdpi.com The NF-κB transcription factor, for instance, upregulates the expression of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α. thermofisher.com

The interplay between inflammation and other cellular processes like apoptosis and autophagy is complex. For example, some inflammatory mediators can influence cell survival and death pathways. Understanding how this compound might intersect with these inflammatory signaling cascades is an area for future research. Given its effects on ROS production, which can also activate inflammatory pathways, it is plausible that this compound could have immunomodulatory properties. researchgate.net

Transcriptomic and Proteomic Analysis of this compound Effects

Gene Expression Profiling (RNA-Seq, Microarray)

Gene expression profiling techniques, such as RNA-sequencing (RNA-Seq) and microarrays, provide a global view of the cellular response to a particular treatment by measuring the expression levels of thousands of genes simultaneously. wikipedia.orgthermofisher.com This transcriptomic analysis can reveal the molecular pathways that are perturbed by a compound like this compound. epigenomicslab.comfrontiersin.org

Although specific RNA-Seq or microarray data for this compound is not yet widely published, the known molecular effects of the compound allow for educated predictions of the types of gene expression changes it might induce. For instance, given its role in cell cycle arrest and apoptosis, one would expect to see differential expression of genes involved in these processes. researchgate.netresearchgate.net

Table 1: Predicted Gene Expression Changes in Response to this compound

Biological Process Predicted Gene Expression Change Example Genes
Cell Cycle Regulation Downregulation Cyclins (e.g., CCND1), CDKs (e.g., CDK4, CDK6)
Uplift CDK inhibitors (e.g., CDKN1A/p21)
Apoptosis Uplift Pro-apoptotic genes (e.g., BAX, BAK), Caspases (e.g., CASP3, CASP9)
Downregulation Anti-apoptotic genes (e.g., BCL2)
Autophagy Uplift Autophagy-related genes (e.g., MAP1LC3B, BECN1)

| Stress Response | Uplift | Genes related to oxidative stress response |

This table is predictive and based on the known biological activities of this compound and related compounds. Actual gene expression changes would need to be confirmed by experimental data.

Transcriptomic analysis would be invaluable in providing a comprehensive, unbiased view of the cellular pathways affected by this compound, potentially uncovering novel mechanisms of action and identifying biomarkers of response. macrogen.comnih.gov

Protein Expression and Post-Translational Modification Analysis

Proteomic analysis complements transcriptomics by studying the entire set of proteins in a cell, including their expression levels and post-translational modifications (PTMs). preomics.combiotechniques.com This is crucial because protein activity is often regulated by PTMs, such as phosphorylation, which are not visible at the transcript level.

Research on this compound has already touched upon proteomic-level changes. The observed reduction in the phosphorylation of Akt and mTOR is a key finding related to its mechanism of autophagy induction. researchgate.net A comprehensive proteomic study would likely involve techniques like mass spectrometry to identify and quantify changes in the proteome and phosphoproteome following treatment with this compound. mdpi.com

Table 2: Observed and Potential Protein-Level Changes Induced by this compound

Protein/Modification Observed/Potential Effect Associated Pathway
Phospho-Akt Reduction (Observed) Akt-mTOR signaling, Autophagy
Phospho-mTOR Reduction (Observed) Akt-mTOR signaling, Autophagy
LC3B-II Increase (Observed) Autophagy
Cleaved Caspase-3 Increase (Potential) Apoptosis

| Phosphorylated Rb | Reduction (Potential) | Cell Cycle Regulation |

This table includes both experimentally observed effects and potential changes inferred from the known biological activities of this compound.

A detailed proteomic and PTM analysis would provide a deeper understanding of the signaling cascades modulated by this compound. plos.org For example, identifying the specific kinases and phosphatases whose activities are altered would offer more precise targets within the affected pathways. This level of analysis is essential for fully elucidating the molecular and cellular mechanisms of this compound.

Subcellular Localization and Intracellular Trafficking of this compound

Detailed experimental studies delineating the specific subcellular localization and intracellular trafficking pathways of this compound are not extensively available in current scientific literature. The mechanisms by which this compound enters cells, its potential accumulation in specific organelles, and its subsequent transport or efflux remain areas that require further investigation. Understanding the cellular uptake and distribution is a critical aspect of elucidating the complete mechanism of action for any bioactive compound. Future research employing techniques such as fluorescently labeled this compound analogues in conjunction with confocal microscopy could provide valuable insights into its subcellular fate.

Comparative Mechanistic Investigations of this compound and its Structurally Related Analogues

Comparative studies of this compound and its structurally related analogues, primarily Dasyscyphin B and Dasyscyphin C, have revealed significant differences in their biological activities, particularly their cytotoxic effects. While these compounds share a common tetracyclic terpenoid core, subtle variations in their chemical structures appear to dramatically influence their potency.

Initial screenings have indicated that this compound exhibits no significant or only weak biological activities in various test systems. In contrast, Dasyscyphin B and Dasyscyphin C have demonstrated potent cytotoxic activities against a range of human cancer cell lines. researchgate.net For instance, Dasyscyphin B and C have shown efficacy against cell lines such as HepG2 (hepatocellular carcinoma), HeLa S3 (cervical cancer), U937 (histiocytic lymphoma), Colo-320 (colon adenocarcinoma), and Jurkat (T-cell leukemia), with IC50 values in the range of 0.5-3 µg/mL. researchgate.net

The structural differences between this compound, B, and C are found in the functional groups attached to the core scaffold. These variations likely account for the observed discrepancies in their cytotoxic profiles. The potent activity of Dasyscyphin B and C suggests that their specific structural features enable them to interact with cellular targets that are critical for cell survival and proliferation, leading to cell death. The precise molecular targets and the downstream signaling pathways affected by these compounds are yet to be fully elucidated. Preliminary investigations into the bioactivity of the broader family of dasyscyphin-related compounds suggest that some may act as activators of specific cellular enzymes, such as the inositol (B14025) 5-phosphatase SHIP, as seen with pelorol, a structurally related marine sponge metabolite. researchgate.net However, it is not yet confirmed if this compound or its analogues share this mechanism.

The synthesis of dasyscyphin analogues has been a subject of research to enable more detailed structure-activity relationship (SAR) studies. researchgate.net By systematically modifying the functional groups on the tetracyclic ring system, researchers aim to identify the key chemical moieties responsible for the potent cytotoxicity of compounds like Dasyscyphin B and C. researchgate.net These investigations are crucial for understanding the mechanistic basis of their action and for the potential development of new anticancer agents.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Dasyscyphin a

Rational Design of Dasyscyphin A Analogues for SAR Probing

The rational design of analogs is a cornerstone of medicinal chemistry, aiming to systematically alter a lead compound's structure to enhance its biological activity, selectivity, and pharmacokinetic properties. rsc.org Although specific literature on the rational design of this compound analogs is limited, the successful synthesis of related compounds like Dasyscyphin B and Dasyscyphin E provides a foundational framework for such endeavors. rsc.orgresearchgate.net The synthesis of Dasyscyphin B from abietic acid, for instance, opens avenues for creating a variety of analogs with modifications in the A ring, which could be instrumental in elucidating key SAR insights. rsc.orgnih.gov

The general approach to designing analogs often involves techniques such as:

Homologation: Altering the length of alkyl chains.

Molecular Fragmentation: Dissecting the molecule to identify the minimal active substructure.

Addition of Functional Groups: Introducing new chemical moieties to probe interactions with biological targets. rsc.org

For this compound, a rational design strategy would likely focus on modifying the core drimane (B1240787) and quinone/quinol moieties, guided by the activities observed in its natural congeners. nih.gov

Identification of Key Structural Features and Pharmacophore Elements Critical for Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for a molecule to exert a specific biological effect. mdpi.comresearchgate.net While a specific pharmacophore model for this compound has not been explicitly defined in the available literature, insights can be drawn from the broader class of drimane sesquiterpenoids and sesquiterpenoid quinones.

For drimane sesquiterpenoids, studies have indicated that the presence of an enal and a 9β-aldehyde group are often critical for biological activity. wur.nl The stereochemistry at the C-9 position appears to be a determining factor for the reactivity with biological nucleophiles. wur.nl

Based on the structures of active related compounds like Dasyscyphin B and C, key pharmacophoric features could include:

A hydrogen bond donor/acceptor network.

Hydrophobic regions provided by the terpene scaffold.

An electrophilic center for potential covalent interactions.

The table below summarizes the key structural units of this compound and related compounds, which could be considered as a starting point for pharmacophore hypothesis generation.

Compound NameCore SkeletonKey Functional GroupsReported Activity
This compound Drimane-sesquiterpenoidQuinone/QuinolNo significant activity in some tests researchgate.net
Dasyscyphin B Drimane-sesquiterpenoidQuinone/QuinolCytotoxic researchgate.net
Dasyscyphin C Drimane-sesquiterpenoidQuinone/QuinolCytotoxic researchgate.net
Polygodial DrimaneDialdehydeAntifungal, Antifeedant wur.nl

Role of Stereochemistry and Conformational Preferences in this compound's Biological Function

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. acs.orgpharmacophorejournal.com The interaction between a small molecule and its biological target is highly specific, and even minor changes in stereochemistry can lead to a complete loss of activity. ljmu.ac.uk

For the drimane class of sesquiterpenoids, the stereochemistry of the decalin ring system and the orientation of substituents, particularly at C-9, are known to be crucial for their biological effects. wur.nl For instance, the relative orientation of the aldehyde groups in polygodial significantly impacts its activity. wur.nl

Correlation of Specific Functional Groups with Potency and Selectivity

The analysis of how specific functional groups contribute to the potency and selectivity of a drug candidate is a central aspect of SAR studies. researchgate.net In the case of the dasyscyphins and related meroterpenoids, the interplay between the terpene scaffold and the aromatic/quinone portion is of particular interest.

The Quinone/Quinol Moiety: This group is a common feature in many biologically active natural products and is often implicated in their mechanism of action through redox cycling or by acting as a Michael acceptor. nih.gov The substitution pattern on this ring can significantly affect its electronic properties and, consequently, its reactivity and biological activity.

Oxygen-containing Functional Groups: Hydroxyl, ether, and carbonyl groups can participate in hydrogen bonding interactions with the target, which are often key to high-affinity binding.

The comparison between the inactive this compound and the active Dasyscyphin B and C underscores the importance of the specific arrangement and type of functional groups. Although their detailed structures are not provided here, the difference in their bioactivity clearly points to a sensitive SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netgardp.orgkb.se These models can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.

To date, no specific QSAR studies on the this compound scaffold have been reported in the literature. The development of a robust QSAR model requires a dataset of structurally related compounds with a range of biological activities. Given the limited number of reported Dasyscyphin analogs and their biological data, the generation of a predictive QSAR model is currently challenging.

However, should a sufficient number of this compound analogs be synthesized and tested in the future, a QSAR study could provide valuable insights. Such a study would typically involve:

Data Set Preparation: Assembling a series of this compound analogs with their corresponding biological activity data.

Descriptor Calculation: Computing a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each analog.

Model Development: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation relating the descriptors to the activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.

Such a model could help to identify the key physicochemical properties that govern the biological activity of this class of compounds and guide the design of more potent and selective agents.

Advanced Analytical and Computational Investigations of Dasyscyphin a

Development of Highly Sensitive and Selective Analytical Methods for Dasyscyphin A

To accurately study a compound, especially one present in a complex biological matrix, the development of robust analytical methods is paramount. These methods must be able to detect and quantify the target analyte with high sensitivity and selectivity, distinguishing it from other structurally similar compounds.

Hyphenated analytical techniques, which couple a separation method with a detection method, are the cornerstone of modern chemical analysis. For a non-volatile, medium-polarity compound like this compound, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the most powerful and suitable technique. eag.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. eag.comcreative-proteomics.com An LC system separates this compound from other components in a sample mixture based on its chemical properties as it passes through an analytical column. wikipedia.org The separated compound then enters the mass spectrometer, where it is ionized. The first mass analyzer selects the specific mass-to-charge ratio (m/z) of the this compound parent ion. This ion is then fragmented in a collision cell, and a second mass analyzer selects a specific fragment ion for detection. eag.commeasurlabs.com This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification down to trace levels. eag.com While specific LC-MS/MS methods for this compound are not extensively published, the development would follow standard protocols for small molecules, including optimization of chromatographic conditions and mass spectrometric parameters.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and semi-volatile compounds. filab.frtechnologynetworks.com It separates compounds in a gaseous state before detection by mass spectrometry. innovatechlabs.com For a compound like this compound, which is not highly volatile, a derivatization step would likely be required to increase its volatility and thermal stability, making it amenable to GC analysis. GC-MS provides high-resolution separation and generates reproducible mass spectra that can be used for identification by comparison to spectral libraries. technologynetworks.com

TechniquePrincipleApplicability to this compoundKey Advantages
LC-MS/MSSeparates compounds via liquid chromatography, followed by ionization and mass analysis of both a parent ion and a specific fragment ion. eag.comcreative-proteomics.comIdeal for direct analysis and quantification in complex mixtures like fungal fermentation broths or biological assay media without derivatization.High sensitivity, high selectivity, suitable for non-volatile compounds, provides structural information. eag.commeasurlabs.com
GC-MSSeparates volatile compounds via gas chromatography, followed by ionization and mass analysis. filab.frApplicable if this compound is chemically derivatized to increase its volatility.Excellent separation efficiency, provides robust and standardized mass spectra for identification. technologynetworks.com

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation and comprehensive profiling of novel compounds. bioanalysis-zone.com Unlike nominal mass instruments, HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). bioanalysis-zone.comunivie.ac.atmdpi.com

This high mass accuracy allows for the unambiguous determination of a compound's elemental composition. mdpi.com In the initial discovery of this compound, techniques like HRMS would have been critical in confirming its molecular formula. researchgate.net For comprehensive profiling, HRMS coupled with liquid chromatography (LC-HRMS) can be used to screen a sample for this compound and its potential metabolites or degradation products. By extracting exact masses from the total ion chromatogram, a highly specific profile of related compounds can be generated, even without authentic standards for each one. nih.gov This capability is invaluable for understanding the metabolic fate of a compound in a biological system or for identifying related natural products in the source organism. mdpi.com

Bioanalytical methods are developed to quantify a compound within a specific biological matrix, such as cell culture media, tissue homogenates, or fermentation broth. rrml.ro The goal of validating a bioanalytical method is to demonstrate that it is reliable and reproducible for its intended use. europa.eu For this compound, this would involve developing and validating an LC-MS/MS or LC-HRMS method for its quantification in the context of in vitro biological studies.

The validation process assesses several key parameters: europa.eu

Specificity and Selectivity: Ensuring the method can detect this compound without interference from components of the biological matrix. rrml.ro

Accuracy: How close the measured concentration is to the true value.

Precision: The degree of scatter or variability in repeated measurements.

Sensitivity: Determined by the lower limit of quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.

Stability: Assessing whether this compound degrades in the biological matrix during sample collection, processing, and storage. bebac.at

Such a validated method would be essential for any experiment aiming to correlate the concentration of this compound with a biological effect in a non-clinical setting.

High-Resolution Mass Spectrometry for Comprehensive Profiling

Molecular Modeling and Computational Chemistry of this compound

Computational chemistry and molecular modeling provide powerful in silico tools to predict and analyze the interaction of a molecule with biological targets, complementing experimental research. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein with a known three-dimensional structure). nih.govopenaccessjournals.com The process involves sampling a vast number of possible conformations of the ligand within the binding site of the protein and then using a scoring function to rank the poses based on their predicted binding energy. openaccessjournals.com

For this compound, molecular docking would be a key step following the identification of a specific protein target. Since initial studies reported no significant activity, specific targets have not been defined. nih.gov However, if a target were identified, docking simulations could:

Predict the most likely binding pose of this compound within the protein's active or allosteric site.

Identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Provide a structural hypothesis for the compound's mechanism of action. nih.gov

Serve as a basis for virtual screening campaigns to identify other molecules with similar or better binding potential. chemrxiv.org

Molecular Docking StepDescriptionInformation Gained for this compound
Receptor & Ligand PreparationObtaining the 3D structure of the protein target (from PDB or homology modeling) and generating a 3D conformer of this compound.Provides the necessary input files for the simulation.
Defining the Binding SiteSpecifying the coordinates of the active or allosteric site on the protein where the ligand is expected to bind.Constrains the search space to the area of interest on the protein target.
Docking Algorithm (Search)The software systematically explores different orientations and conformations of this compound within the defined binding site. openaccessjournals.comGenerates a set of potential binding poses.
Scoring FunctionEach generated pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). openaccessjournals.comRanks the poses, allowing for the identification of the most probable and energetically favorable binding mode.

While molecular docking provides a static snapshot of a potential binding mode, Molecular Dynamics (MD) simulations introduce motion and flexibility, offering a more realistic view of the ligand-target complex over time. mdpi.com An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the complex behaves in a simulated physiological environment (including water and ions). nih.gov

Following a docking study of this compound with a protein target, an MD simulation would be performed on the top-ranked binding pose. The primary goals of this simulation are to:

Assess Stability: Determine if the predicted binding pose is stable over a period of tens to hundreds of nanoseconds. researchgate.netnih.gov The stability is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over the course of the simulation. A low and stable RMSD value suggests a stable binding interaction. mdpi.com

Analyze Conformational Changes: Observe how the protein and ligand adapt to each other's presence. MD can reveal subtle conformational changes in the protein upon ligand binding that are not captured by rigid docking. mdpi.com

Refine Binding Interactions: Analyze the persistence of intermolecular interactions (like hydrogen bonds) throughout the simulation to confirm their importance in stabilizing the complex. mdpi.com

MD simulations provide a crucial validation step for docking results and offer deeper insights into the dynamic nature of molecular recognition before committing to more resource-intensive experimental studies. nih.gov

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), represent a powerful computational microscope for probing the intricate electronic structure and reactivity of complex natural products like this compound. researchgate.netajol.info DFT methods model the electronic density of a molecule to determine its ground-state energy and other properties, offering a balance between computational cost and accuracy that is well-suited for molecules of this size. researchgate.netajol.inforesearchgate.net While specific DFT studies focused exclusively on this compound are not prominent in publicly accessible research, the application of these methods would provide invaluable insights into its chemical behavior.

A typical DFT investigation of this compound would commence with the optimization of its three-dimensional geometry. This process computationally determines the most stable arrangement of its atoms, providing a foundational model for all subsequent calculations. From this optimized structure, a wealth of electronic properties can be calculated.

Key parameters that would be elucidated include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. The spatial distribution of these frontier orbitals would pinpoint the likely sites for nucleophilic and electrophilic attack, offering a theoretical rationale for its reactivity in chemical synthesis or biological interactions.

Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This map would highlight electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack), providing a visual guide to its reactive sites. Other calculable properties include ionization potential, electron affinity, and global reactivity descriptors like electronegativity and chemical hardness, which further quantify its reactivity profile. core.ac.uk

These theoretical calculations are not merely academic; they have practical implications. For instance, understanding the electronic properties and reactivity could guide the strategic design of synthetic routes or help in predicting the metabolic pathways of this compound. researchgate.net By simulating reaction mechanisms and transition states, chemists can predict the feasibility and outcomes of potential chemical modifications.

Table 1: Hypothetical DFT-Calculable Properties for this compound and Their Significance

Calculated PropertySignificance in Understanding this compound
Optimized Molecular GeometryProvides the most stable 3D structure for further calculations.
HOMO Energy & DistributionIndicates the site of electron donation (nucleophilicity).
LUMO Energy & DistributionIndicates the site of electron acceptance (electrophilicity).
HOMO-LUMO Energy GapCorrelates with chemical reactivity and kinetic stability.
Electrostatic Potential MapVisualizes charge distribution and reactive sites.
Global Reactivity DescriptorsQuantifies electronegativity, hardness, and electrophilicity index.
Simulated Spectroscopic DataAids in the interpretation of experimental spectra (e.g., NMR, UV-Vis).

Cheminformatics and Virtual Screening Applications for this compound Scaffold Exploration

The unique fused-ring system of this compound presents a compelling scaffold for the discovery of new bioactive molecules. pensoft.net Cheminformatics and virtual screening are powerful computational techniques used to explore the chemical space around a lead compound like this compound, enabling the rapid identification of derivatives with potentially enhanced or novel biological activities. pensoft.netnih.govmdpi.com

Cheminformatics is a broad discipline that applies computational methods to manage and analyze large sets of chemical data. pensoft.net In the context of this compound, cheminformatics tools would be employed to create and manage a virtual library of derivatives. This process begins with the digital representation of the this compound scaffold. Using specialized software, this core structure can be systematically decorated with a vast array of different functional groups and substituents, generating thousands or even millions of virtual compounds. These libraries can be filtered based on physicochemical properties—such as molecular weight, lipophilicity (logP), and hydrogen bond donors/acceptors—to ensure "drug-likeness" according to established guidelines like Lipinski's Rule of Five. rsc.org

Virtual Screening is the subsequent step where these large virtual libraries are computationally tested for their potential to interact with a specific biological target, such as a protein or enzyme implicated in a disease. nih.gov There are two primary approaches to virtual screening:

Ligand-Based Virtual Screening (LBVS): This method is used when the structure of the biological target is unknown. It relies on the knowledge of known active molecules. A pharmacophore model can be built based on the key chemical features of the this compound scaffold that are presumed to be essential for its (or a related compound's) biological activity. The virtual library is then screened to find molecules that match this pharmacophore. mdpi.com

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a biological target is known (e.g., from X-ray crystallography or NMR), molecular docking simulations can be performed. In this process, each compound from the virtual library is computationally "docked" into the binding site of the target protein. A scoring function then estimates the binding affinity between the compound and the protein. Compounds with the highest predicted binding affinities are selected as top candidates for synthesis and experimental testing.

While specific virtual screening campaigns using the this compound scaffold are not yet widely reported, this approach holds significant promise. It allows for the cost-effective exploration of a vast chemical space to identify novel derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. The results from such in silico studies provide a rational basis for prioritizing which new molecules to synthesize and test in the laboratory, thereby accelerating the drug discovery process. ajol.info

Table 2: Application of Cheminformatics and Virtual Screening to the this compound Scaffold

Computational TechniqueApplication to this compound ScaffoldGoal
Cheminformatics
Scaffold EnumerationGeneration of a large virtual library of this compound derivatives.Explore chemical space around the core structure.
Property FilteringApplication of filters (e.g., Lipinski's rules, ADMET prediction) to the library.Select for compounds with drug-like properties.
Virtual Screening
Ligand-Based VSPharmacophore modeling based on the this compound scaffold.Identify novel compounds with similar key features.
Structure-Based VSMolecular docking of derivatives into a specific protein target.Predict binding affinity and identify potential inhibitors or modulators.

Future Research Trajectories and Unexplored Avenues for Dasyscyphin a

Integration of Multi-Omics Technologies for Systems-Level Understanding

A comprehensive understanding of the biological effects of Dasyscyphin A necessitates a move beyond single-endpoint assays towards a systems-level approach. frontlinegenomics.com The integration of multiple 'omics' technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to this compound. biocommons.org.au This multi-omics strategy allows for the simultaneous analysis of DNA, RNA, proteins, and metabolites, offering a multi-layered perspective on the compound's mechanism of action. ri.sediva-portal.org

By combining these datasets, researchers can uncover novel associations between different biological entities and build a more complete picture of the physiological and pathological processes affected by this compound. biocommons.org.au For instance, transcriptomic and proteomic data can reveal that the expression of an RNA transcript does not always correlate with the expression of its corresponding protein, highlighting the importance of integrated analysis. frontlinegenomics.com This approach can help to identify not only the primary targets of this compound but also the downstream signaling pathways and metabolic networks it modulates. ri.sebmbreports.org Such a comprehensive dataset can serve as a valuable resource for studying gene expression during developmental processes and can be broadly applicable to other compounds and conditions. diva-portal.org

Table 1: Overview of Multi-Omics Technologies and Their Applications

Omics TechnologyAnalyteKey Insights
GenomicsDNAIdentifies genetic predispositions and potential biomarkers for drug response.
TranscriptomicsRNAElucidates gene expression patterns and changes in response to the compound. ri.se
ProteomicsProteinsIdentifies protein expression changes and post-translational modifications. ri.se
MetabolomicsMetabolitesProfiles changes in small molecule metabolites, revealing metabolic pathway alterations. ri.se

Exploration of Novel this compound Producing Microorganisms and Ecological Roles

Dasyscyphins were first isolated from the ascomycete Dasyscyphus niveus. researchgate.netnih.gov However, the vast diversity of the microbial world, particularly fungi, suggests that other, yet-to-be-discovered microorganisms may also produce this compound or novel analogues. Future research should focus on exploring diverse ecological niches, such as soil and marine environments, for new microbial sources. mdpi.comslideshare.net Soil microbial communities are known to play crucial roles in ecosystem functions, including nutrient cycling and decomposition, and represent a rich, largely untapped source of novel bioactive compounds. mdpi.comresearchgate.netdecode6.org

Understanding the ecological role of this compound is another critical avenue of investigation. Microorganisms produce secondary metabolites for a variety of reasons, including defense against competitors, communication, and adaptation to environmental stress. slideshare.net Investigating the conditions that trigger this compound production in its native microbial hosts can provide insights into its natural function. researchgate.net This knowledge could be leveraged to optimize fermentation conditions for increased production and to understand the compound's broader biological significance. For example, some microbes produce compounds that help them thrive in extreme temperatures or polluted environments. slideshare.netresearchgate.net

Discovery and Engineering of New Biosynthetic Enzymes

The biosynthesis of complex natural products like this compound is carried out by a series of specialized enzymes. researchgate.netebi.ac.uk Identifying and characterizing the enzymes involved in the this compound biosynthetic pathway is a key step towards its sustainable production and the generation of novel analogues. cardiff.ac.ukmanchester.ac.uk Techniques such as genome sequencing and bioinformatics can be used to identify the gene clusters responsible for producing these compounds. manchester.ac.uk

Once the biosynthetic enzymes are identified, they can be engineered to create novel derivatives of this compound. cardiff.ac.ukdtu.dknih.gov This can be achieved through various strategies, including rational design, directed evolution, and combinatorial biosynthesis. cardiff.ac.ukdtu.dk For example, modifying the selectivity and activity of enzymes like polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) can lead to the production of new compounds with potentially improved biological activities. ebi.ac.ukdtu.dk Cell-free transcription-translation (TX-TL) systems offer a rapid prototyping platform for engineering and testing these biosynthetic pathways. caltech.edu

Table 2: Key Enzyme Classes in Fungal Secondary Metabolite Biosynthesis

Enzyme ClassFunction
Polyketide Synthases (PKS)Catalyze the iterative condensation of small carboxylic acid units to form polyketides. researchgate.netebi.ac.uk
Non-ribosomal Peptide Synthetases (NRPS)Assemble peptides without the use of ribosomes, often incorporating non-proteinogenic amino acids. ebi.ac.ukmanchester.ac.uk
Terpene Cyclases/SynthasesCatalyze the formation of the carbon skeletons of terpenes from simple isoprenoid precursors. researchgate.net
AcyltransferasesTransfer acyl groups, often as a key step in modifying the core scaffold of a natural product. researchgate.net
MethyltransferasesAdd methyl groups to various positions on the molecule, which can significantly alter its biological activity. researchgate.net

Development of Novel Synthetic Strategies for Accessing Chemically Intractable Analogues

While the total synthesis of some dasyscyphin analogues has been achieved, the development of more efficient and versatile synthetic strategies remains a priority. core.ac.ukresearchgate.netrsc.org Future synthetic efforts should focus on creating novel analogues that are difficult or impossible to produce through biosynthetic engineering. nih.gov This includes the synthesis of compounds with unnatural stereochemistry or the incorporation of unique functional groups. nih.gov

New synthetic methodologies, such as those inspired by the analysis of molecular complexity, can lead to more efficient routes to these complex molecules. nih.gov The development of strategies that allow for the rapid diversification of the dasyscyphin scaffold will be crucial for exploring the structure-activity relationships (SAR) of this compound class in greater detail. nih.gov This will enable the synthesis of a wide range of analogues for biological evaluation, potentially leading to the discovery of compounds with enhanced potency and selectivity. nih.gov

Deeper Elucidation of Complex Polypharmacology and Off-Target Interactions

The concept of polypharmacology, where a single drug interacts with multiple targets, is increasingly recognized as a key factor in both the therapeutic efficacy and the adverse effects of many compounds. wikipedia.orgnih.govwiley.com While this compound has shown limited biological activity in some initial tests, its analogues, such as Dasyscyphin B and C, exhibit cytotoxic effects. researchgate.netresearchgate.net It is crucial to investigate the polypharmacology of this compound and its derivatives to understand their full spectrum of biological interactions.

Future research should aim to identify the full range of molecular targets for this compound analogues. This can be achieved through techniques like chemical proteomics, which can provide a holistic view of the proteins a compound interacts with in a cell. wikipedia.org Understanding these "off-target" effects is critical, as they can lead to unexpected side effects or, conversely, reveal new therapeutic opportunities. cancer.govnih.govcd-genomics.comdovepress.comwikipedia.org A thorough understanding of the polypharmacological profile of this compound analogues will be essential for their development as safe and effective therapeutic agents. nih.govfrontiersin.org

Application of this compound and its Analogues as Chemical Biology Probes

Bioactive small molecules like this compound and its analogues can serve as valuable tools for dissecting complex biological processes. mdpi.comcnio.es These "chemical probes" can be used to selectively inhibit or activate specific proteins or pathways, allowing researchers to study their functions in a controlled manner. chemicalprobes.orgnih.gov To be effective, a chemical probe should exhibit high affinity for its primary target and selectivity against related targets. nih.gov

Future work should focus on developing this compound analogues that meet the criteria for high-quality chemical probes. This involves synthesizing derivatives with improved potency and selectivity, as well as incorporating functionalities that allow for their use in various experimental techniques, such as photo-affinity labeling. mdpi.com These probes can then be used to investigate a wide range of biological questions, from elucidating the roles of specific enzymes in disease to mapping complex signaling networks. mdpi.comchemicalprobes.org

Q & A

Q. What established synthetic routes are available for Dasyscyphin A, and what key reactions define its synthesis?

this compound is synthesized via a multi-step approach involving functionalization of the A-ring, stereochemical control at C-8, and cyclization reactions. Key steps include α-methylation for C-8 configuration, molecular aldol condensation for the cyclopentane C-ring, and Diels-Alder reactions for the aromatic D-ring . For reproducibility, researchers should prioritize high-resolution mass spectrometry (HRMS) and NMR to confirm structural integrity at each stage.

Example Reaction Sequence :

StepReaction TypeKey Reagents/ConditionsOutcome
1A-ring functionalizationRosin acid derivativesIntroduction of ester groups
2α-MethylationCH₃I, base catalysisStereochemical control at C-8
3Aldol condensationAldehyde intermediates, acidCyclopentane C-ring formation
4Diels-Alder cyclizationDienophile, thermal conditionsAromatic D-ring construction

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Infrared (IR) spectroscopy identifies functional groups (e.g., ester carbonyls), while ¹H/¹³C NMR resolves stereochemistry and ring systems. HRMS validates molecular mass and isotopic patterns. Researchers should cross-reference spectral data with synthetic intermediates to resolve ambiguities, as exemplified in the synthesis of Dasyscyphin B .

Q. What are the primary challenges in isolating this compound from natural sources?

Natural extraction is hindered by low abundance and structural similarity to co-occurring analogs (e.g., Dasyscyphins B–E). Methodological solutions include HPLC with chiral columns for enantiomeric separation and preparative TLC guided by bioactivity assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields in this compound synthesis while maintaining stereochemical fidelity?

Yield optimization requires systematic screening of catalysts (e.g., Lewis acids for aldol condensation) and reaction conditions (temperature, solvent polarity). For example, using BF₃·Et₂O in aldol steps improved cyclization efficiency in Dasyscyphin B synthesis . Statistical tools like Design of Experiments (DoE) can identify critical variables while minimizing trial counts .

Q. What strategies resolve discrepancies in bioactivity data between synthetic and natural this compound?

Contradictions may arise from impurities or stereochemical mismatches. Researchers should:

  • Compare synthetic and natural compound spectra (NMR, HRMS) .
  • Validate purity via orthogonal methods (e.g., HPLC-DAD vs. LC-MS).
  • Replicate bioassays under standardized conditions (e.g., cell line viability protocols) .

Q. How can computational methods enhance the design of this compound analogs with improved pharmacological profiles?

Density Functional Theory (DFT) predicts electronic effects on reactivity, while molecular docking identifies binding motifs for target proteins (e.g., anti-cancer targets). Combine in silico screening with synthetic feasibility assessments to prioritize analogs .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

Use nonlinear regression models (e.g., log-dose vs. response) to calculate IC₅₀ values. Validate assumptions via residual plots and ANOVA. For small datasets, bootstrap resampling improves confidence intervals .

Q. How should researchers handle conflicting NMR assignments for this compound derivatives?

  • Re-examine coupling constants and NOE correlations for stereochemical consistency.
  • Compare with synthetic intermediates of known configuration .
  • Utilize 2D techniques (HSQC, HMBC) to resolve overlapping signals .

Comparative & Mechanistic Studies

Q. What methodologies enable comparative analysis of this compound and its analogs (e.g., Dasyscyphins B–E)?

Structural comparisons require:

  • X-ray crystallography for absolute configuration .
  • SAR studies using truncated analogs to identify critical pharmacophores.
  • Metabolomic profiling to assess stability in biological matrices .

Q. How can kinetic studies elucidate the rate-limiting steps in this compound synthesis?

Employ reaction progress kinetic analysis (RPKA) with in-situ IR or NMR monitoring. For example, track aldol condensation rates under varying temperatures to identify activation barriers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.